Arsenic acid

Beschreibung

This compound, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O.

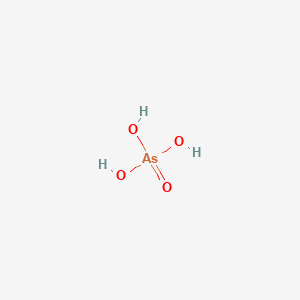

This compound is an arsenic oxoacid comprising one oxo group and three hydroxy groups attached to a central arsenic atom. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an arsenate(1-) and an arsenate ion.

This compound is a natural product found in Euglena gracilis with data available.

The arsenate ion is AsO43−. An arsenate (compound) is any compound that contains this ion.The arsenic atom in arsenate has a valency of 5 and is also known as pentavalent arsenic or As[V].Arsenate resembles phosphate in many respects, since arsenic and phosphorus occur in the same group (column) of the periodic table. In acidic conditions arsenate exists as this compound, H3AsO4; in weakly acid conditions it exists as dihydrogen arsenate ion, H2AsO4− ; in weakly basic conditions it exists as hydrogen arsenate ion HAsO42− ; and finally, in basic conditions, it exists as the arsenate ion AsO43−. Arsenate can replace inorganic phosphate in the step of glycolysis that produces 1,3-bisphosphoglycerate, yielding 1-arseno-3-phosphoglycerate instead. This molecule is unstable and quickly hydrolyzes, forming the next intermediate in the pathway, 3-phosphoglycerate. Therefore glycolysis proceeds, but the ATP molecule that would be generated from 1,3-bisphosphoglycerate is lost - arsenate is an uncoupler of glycolysis, explaining its toxicity.[1]. Some species of bacteria obtain their energy by oxidizing various fuels while reducing arsenates to form arsenites. The enzymes involved are known as arsenate reductases. In 2008, bacteria were discovered that employ a version of photosynthesis with arsenites as electron donors, producing arsenates (just like ordinary photosynthesis uses water as electron donor, producing molecular oxygen). The researchers conjectured that historically these photosynthesizing organisms produced the arsenates that allowed the arsenate-reducing bacteria to thrive. (Wikipedia). This compound is the chemical compound with the formula H3AsO4. More descriptively written as AsO(OH)3, this colorless acid is the arsenic analogue of phosphoric acid. Arsenate and phosphate salts behave very similarly. This compound as such has not been isolated, but only found in solution where it is largely ionized. Its hemihydrate form (H3AsO4_а__H2O) does form stable crystals. Crystalline samples dehydrate with condensation at 100 C.

Eigenschaften

IUPAC Name |

arsoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHGAFSJWGLOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH3O4, H3AsO4 | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | arsenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-53-1 (HAsO3), 13453-15-1 (H4As2O7), 7786-36-9 (H5AsO5) | |

| Record name | Arsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034341 | |

| Record name | Arsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release., Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O., Dry Powder, White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline], Solid, COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arsenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Boiling point (-H2O): 160 °C /Hemihydrate/, 120 °C (calculated) | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely sol in alcohol, glycerol /Hemihydrate/, 302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/, water solubility = 5.9X10+5 mg/l, Solubility in water at 20 °C: very good | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink, Approx 2.2, Relative density (water = 1): 1.9 (calculated) | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 15 °C: 1.3 | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/, 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/, Exist only in solution, White, crystalline solid | |

CAS No. |

7778-39-4, 15584-04-0 | |

| Record name | ARSENIC ACID, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CIZ75ZPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arsenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

35 °C, -30 °C (calculated) | |

| Record name | ARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC ACID (80% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Preparation of Arsenic Acid from Arsenic Trioxide

Disclaimer: Arsenic trioxide and arsenic acid are extremely toxic and carcinogenic substances.[1][2] The information provided herein is for academic and research purposes only and should not be attempted outside of a controlled laboratory setting by trained professionals with appropriate safety equipment and protocols in place.

Introduction

This compound (H₃AsO₄) is the arsenic analogue of phosphoric acid and exists as a colorless, viscous liquid or white, hygroscopic crystals.[1][2][3] It is a triprotic acid and a strong oxidizing agent.[1][4] The primary industrial application of this compound has been in the manufacturing of wood preservatives, specifically chromated copper arsenate (CCA), as well as in the synthesis of various arsenate salts, some of which have been used in pesticides and as finishing agents for glass and metal.[1][4][5]

The most common precursor for the synthesis of this compound is arsenic trioxide (As₂O₃), a byproduct of smelting processes for various metals like copper, lead, cobalt, and gold.[6] Arsenic trioxide is an amphoteric oxide that requires a strong oxidizing agent to be converted to the pentavalent arsenic state of this compound.[7] This guide will detail the core principles and methodologies for this chemical transformation.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and product is presented below for easy reference.

| Property | Arsenic Trioxide (As₂O₃) | This compound (H₃AsO₄) |

| Molar Mass | 197.84 g/mol | 141.94 g/mol [2] |

| Appearance | White solid, occurring in amorphous or crystalline (arsenolite, claudetite) forms[7] | White translucent or colorless hygroscopic crystals[1], or a clear colorless aqueous solution[2] |

| Melting Point | 275 °C (octahedral) under its own vapor pressure[4] | 35.5 °C (hemihydrate)[1][8] |

| Boiling Point | Sublimes at 135 °C (octahedral)[4] | 120 °C (decomposes)[1] |

| Solubility in Water | Slightly soluble, forms a weakly acidic solution[4] | Highly soluble[3] |

| Density | Varies by form (e.g., 3.865 g/cm³ for arsenolite) | ~2.5 g/cm³[1][8] |

Synthesis Methodologies

The synthesis of this compound from arsenic trioxide involves the oxidation of arsenic from the +3 to the +5 state. Several oxidizing agents can be employed for this purpose, with nitric acid and hydrogen peroxide being the most common.

The reaction of arsenic trioxide with concentrated nitric acid is a well-established method for preparing this compound.[1][4]

Reaction Pathway:

Caption: Oxidation of Arsenic Trioxide with Nitric Acid.

Experimental Protocol: A general laboratory-scale procedure involves the following steps:

-

Finely powdered arsenic trioxide is carefully added to concentrated nitric acid in a suitable reaction vessel.

-

The reaction is exothermic and produces toxic nitrogen oxide fumes; therefore, it must be performed in a well-ventilated fume hood with appropriate cooling.

-

The overall reaction is: As₂O₃ + 2HNO₃ + 2H₂O → 2H₃AsO₄ + N₂O₃.[1]

-

After the reaction subsides, the resulting solution is evaporated to a syrupy consistency to remove excess nitric acid. This step is typically carried out at a temperature of around 120°C.

-

The concentrated solution is then cooled to induce crystallization.[1] The resulting crystals are typically the hemihydrate form (H₃AsO₄·0.5H₂O).[1][4] Crystallization at lower temperatures may yield the dihydrate (H₃AsO₄·2H₂O).[1]

A variation of this process for industrial applications involves reacting arsenous acid with water and a catalytic amount of nitric acid under oxygen pressure.[9] This method regenerates nitric acid from the nitric oxide byproduct, making the process more efficient and reducing nitrogen oxide emissions.[9]

Hydrogen peroxide is another effective oxidizing agent for the synthesis of this compound.[7] This method can be advantageous as it avoids the generation of nitrogen oxide byproducts.

Reaction Pathway:

Caption: Oxidation of Arsenic Trioxide with Hydrogen Peroxide.

Experimental Protocol: The reaction between arsenic trioxide and hydrogen peroxide can be hazardous due to its exothermic nature and the potential for wasteful decomposition of hydrogen peroxide, especially when preparing concentrated solutions.[10]

-

A controlled method involves adding arsenic trioxide and hydrogen peroxide separately to a body of the this compound reaction product.[10]

-

The reaction is typically maintained at a controlled temperature, for instance, between 35°C and 70°C.[11]

-

The concentration of the hydrogen peroxide used is crucial for obtaining a concentrated this compound solution. Commercial solutions of 50% to 70% w/w H₂O₂ are often employed.[10][12]

-

The reaction can be catalyzed by the presence of substances like potassium iodide.[10]

-

After the addition of reactants is complete, the mixture is allowed to react for a period to ensure complete oxidation.[10]

Safety and Handling

Both arsenic trioxide and this compound are highly toxic and carcinogenic.[1][13] Strict safety protocols must be followed.

Workflow for Safe Handling:

Caption: Safe Handling Workflow for Arsenic Compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection when handling arsenic compounds.[13][14][15]

-

Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Handling: Avoid all personal contact, including inhalation.[13] Minimize dust generation.[14][16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, alkalis, and oxidizing agents.[13]

-

First Aid: In case of exposure, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][16] If ingested, call a poison control center immediately.[14][16]

Conclusion

The synthesis of this compound from arsenic trioxide is a straightforward oxidation reaction that can be achieved using strong oxidizing agents like nitric acid or hydrogen peroxide. The choice of method depends on the desired scale, purity, and safety considerations, particularly with respect to byproduct management and reaction exothermicity. Due to the extreme toxicity of all compounds involved, this process should only be undertaken by qualified professionals with a thorough understanding of the risks and the implementation of stringent safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | H3AsO4 | CID 234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uk-air.defra.gov.uk [uk-air.defra.gov.uk]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Arsenic trioxide - Wikipedia [en.wikipedia.org]

- 8. 7778-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. US4769230A - Process for preparation of this compound - Google Patents [patents.google.com]

- 10. US4891207A - Manufacture of this compound - Google Patents [patents.google.com]

- 11. NZ248287A - Production of this compound by oxidation of arsenic trioxide with hydrogen peroxide and its use in the production of copper chrome arsenate - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. research.uga.edu [research.uga.edu]

- 14. lewisu.edu [lewisu.edu]

- 15. reviewboard.ca [reviewboard.ca]

- 16. cdn.lasec.co.za [cdn.lasec.co.za]

Thermodynamic Properties of Arsenic Acid Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of arsenic acid (H₃AsO₄) solutions. The following sections detail key thermodynamic parameters, the experimental methodologies used to determine these properties, and a logical workflow for their characterization. All quantitative data has been summarized in structured tables for comparative analysis.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound solutions are crucial for understanding its behavior in various chemical and biological systems. Key parameters include the Gibbs free energy of formation (ΔG°f), standard molar enthalpy of formation (ΔH°f), standard molar entropy (S°), heat capacity (Cp), and dissociation constants (Ka).

Standard Thermodynamic Properties of this compound

The following table summarizes the standard thermodynamic properties for aqueous this compound at 25 °C (298.15 K) and 1 bar.

| Thermodynamic Property | Value | Units |

| Gibbs Free Energy of Formation (ΔG°f) | -766.42 ± 0.35 | kJ mol⁻¹ |

| Standard Molar Enthalpy of Formation (ΔH°f) | -904.6 | kJ mol⁻¹ |

| Standard Molar Entropy (S°) | 189 | J K⁻¹ mol⁻¹ |

Dissociation Constants and Associated Thermodynamic Properties

This compound is a triprotic acid, dissociating in three successive steps. The equilibrium constants (Ka) and the associated changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for each dissociation step at 25 °C are presented below.

| Dissociation Reaction | pKa | Ka | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) |

| H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | 2.19 | 6.46 x 10⁻³ | 12.5 | -5.4 | -60 |

| H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | 6.94 | 1.15 x 10⁻⁷ | 39.6 | 3.5 | -121 |

| HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | 11.5 | 3.16 x 10⁻¹² | 65.6 | 17.6 | -161 |

Heat Capacity of this compound Solutions

The heat capacity of aqueous this compound solutions varies with concentration. The standard partial molal heat capacity (Cp°) of the neutral aqueous species AsO(OH)₃ has been determined from measurements at elevated temperatures and pressures.

| Species | Standard Partial Molal Heat Capacity (Cp°) (J K⁻¹ mol⁻¹) |

| AsO(OH)₃(aq) | -3.8 |

Activity Coefficients

The activity coefficients of this compound and its conjugate bases are essential for accurate thermodynamic calculations in solutions of varying ionic strength. These coefficients can be determined experimentally using methods such as potentiometry with ion-selective electrodes.[1] Due to the complexity and dependence on the specific ionic medium, a comprehensive table of activity coefficients is extensive. Researchers are advised to consult specialized databases and literature for specific applications.[1]

Experimental Protocols

The determination of the thermodynamic properties of this compound solutions relies on a suite of precise experimental techniques. The following sections provide detailed methodologies for key experiments.

Potentiometric Titration for Dissociation Constant (Ka) Determination

Objective: To determine the acid dissociation constants (pKa) of this compound by monitoring pH changes during titration with a strong base.

Materials and Equipment:

-

pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Thermostated reaction vessel

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

This compound solution of known concentration

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

Calibration: Calibrate the pH meter using the standard buffer solutions at the desired experimental temperature.

-

Sample Preparation: Pipette a known volume of the this compound solution into the thermostated reaction vessel. Dilute with deionized water if necessary.

-

Titration Setup: Place the reaction vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the expected equivalence points.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points. For more accurate results, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence points.

Solution Calorimetry for Enthalpy of Dissociation (ΔH°) Determination

Objective: To measure the heat change associated with the dissociation of this compound to determine the enthalpy of dissociation.

Materials and Equipment:

-

Isothermal titration calorimeter (ITC) or a solution calorimeter

-

Micro-syringe or injection system

-

Thermostated sample cell and reference cell

-

This compound solution

-

Buffer solution corresponding to the pKa of interest

Procedure:

-

Instrument Setup: Equilibrate the calorimeter to the desired temperature.

-

Sample Loading: Fill the sample cell with the buffer solution and the injection syringe with the this compound solution of known concentration.

-

Titration: Inject small, precise aliquots of the this compound solution into the buffer solution in the sample cell.

-

Heat Measurement: The calorimeter measures the heat evolved or absorbed during the reaction (neutralization and dilution).

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change for each injection. By fitting the data to a suitable binding model, the enthalpy of dissociation (ΔH°) can be determined.

Electrochemical Cell for Gibbs Free Energy (ΔG°) Determination

Objective: To determine the Gibbs free energy of a redox reaction involving this compound, from which the standard Gibbs free energy of formation can be calculated.

Materials and Equipment:

-

High-impedance voltmeter or potentiometer

-

Electrochemical cell with two half-cells connected by a salt bridge

-

Platinum electrodes

-

Reference electrode (e.g., Standard Hydrogen Electrode or Saturated Calomel Electrode)

-

Solutions containing the redox couple of interest (e.g., H₃AsO₄/H₃AsO₃) at known concentrations and pH.

Procedure:

-

Cell Assembly: Assemble the electrochemical cell with the appropriate half-cell solutions and electrodes. Ensure the salt bridge provides ionic contact.

-

Temperature Control: Place the cell in a constant temperature bath to maintain the desired experimental temperature.

-

Potential Measurement: Measure the electromotive force (EMF) or cell potential (Ecell) between the two electrodes using the high-impedance voltmeter.

-

Data Analysis: The standard Gibbs free energy change (ΔG°) for the cell reaction is calculated using the Nernst equation and the measured cell potential: ΔG° = -nFE°cell where 'n' is the number of moles of electrons transferred in the reaction, 'F' is the Faraday constant, and E°cell is the standard cell potential.

Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp) Determination

Objective: To measure the heat capacity of an this compound solution.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Microbalance

-

Reference material with a known heat capacity (e.g., sapphire)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound solution into a sample pan and seal it hermetically.

-

Baseline Scan: Perform a DSC scan with an empty sample pan and an empty reference pan to obtain a baseline.

-

Reference Scan: Perform a DSC scan with the sapphire reference material in the sample pan.

-

Sample Scan: Perform a DSC scan with the this compound solution sample under the same conditions as the baseline and reference scans (i.e., same heating rate and gas atmosphere).

-

Data Analysis: The heat flow data from the three scans are used to calculate the heat capacity of the sample as a function of temperature using the following equation: Cp(sample) = (Heat Flow(sample) - Heat Flow(baseline)) / (Heating Rate) * (Mass(reference) / Mass(sample)) * Cp(reference)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows involved in the characterization of the thermodynamic properties of this compound solutions.

Caption: Workflow for determining thermodynamic properties of this compound.

The following diagram illustrates the dissociation pathway of this compound.

Caption: Dissociation pathway of this compound.

References

An In-Depth Technical Guide to the Health and Safety Precautions for Handling Arsenic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety protocols for handling arsenic acid (H₃AsO₄). Adherence to these guidelines is critical to mitigate the significant health risks associated with this highly toxic and carcinogenic compound. This document synthesizes data from safety data sheets, regulatory bodies, and academic literature to provide a detailed resource for laboratory personnel.

Chemical and Physical Properties

This compound is a strong oxidizing agent and a moderately strong acid. It is typically encountered as a white, translucent crystalline solid or in an aqueous solution.[1] Understanding its chemical reactivity is fundamental to safe handling.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | H₃AsO₄ | [1] |

| Molar Mass | 141.94 g/mol | N/A |

| Appearance | White, translucent crystals or colorless aqueous solution | [1] |

| Melting Point | 35.5 °C (95.9 °F) | N/A |

| Boiling Point | Decomposes at 160 °C (320 °F) | [1] |

| Solubility | Highly soluble in water | [1] |

| Vapor Pressure | 1 mmHg at 100 °C | N/A |

Toxicity and Hazard Information

This compound is classified as a known human carcinogen and is acutely toxic via ingestion, inhalation, and skin absorption.[2][3] Chronic exposure can lead to a range of severe health effects.

Table 2: Acute Toxicity Data for this compound and Related Compounds

| Chemical | Test | Route | Species | Dose | Reference |

| This compound | LD₅₀ | Oral | Rat | 48 mg/kg | N/A |

| This compound | LD₅₀ | Oral | Mouse | 20 mg/kg | N/A |

| Arsenic Trioxide | LD₅₀ | Oral | Rat | 14.6 mg/kg | N/A |

| Arsenic Trioxide | LD₅₀ | Oral | Mouse | 31.5 mg/kg | N/A |

Table 3: Occupational Exposure Limits for Inorganic Arsenic Compounds

| Organization | Limit | Value | Notes | Reference |

| OSHA | Permissible Exposure Limit (PEL) - TWA | 10 µg/m³ | 8-hour time-weighted average | [4] |

| NIOSH | Recommended Exposure Limit (REL) - Ceiling | 2 µg/m³ | 15-minute ceiling | [5][6] |

| ACGIH | Threshold Limit Value (TLV) - TWA | 0.01 mg/m³ | 8-hour time-weighted average | [4] |

| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 5 mg/m³ | as As | [7] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.

Table 4: Recommended Personal Protective Equipment for Handling this compound

| PPE Type | Specification | Rationale | Reference |

| Gloves | Butyl rubber or Viton® . Double gloving with nitrile may be acceptable for incidental contact. | High resistance to acids and arsenic compounds. Check manufacturer's breakthrough time data. | [8] |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols. | [2] |

| Body Protection | Chemical-resistant lab coat or apron made of appropriate materials (e.g., neoprene). | Protects skin from contamination. | [9] |

| Respiratory Protection | A full-facepiece respirator with a combination P100/acid gas cartridge is recommended for handling solutions that may generate aerosols or vapors. For higher concentrations, a supplied-air respirator may be necessary. | Protects against inhalation of toxic and carcinogenic aerosols and vapors. | [10][11][12][13] |

Handling and Storage Procedures

Strict protocols must be followed for the safe handling and storage of this compound to prevent accidental exposure and release.

Handling

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2]

-

Designated Area: Establish a designated area for this compound work, clearly marked with warning signs.[2]

-

Quantities: Only work with the smallest quantities of this compound necessary for the experiment.[2]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]

Storage

-

Containers: Store this compound in tightly sealed, clearly labeled, and corrosion-resistant containers.[2]

-

Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[2]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong bases, reducing agents, and metals (can produce toxic arsine gas).[2]

Emergency Procedures

Immediate and appropriate response to this compound exposure or spills is crucial to minimize harm.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Caption: Workflow for responding to personal exposure to this compound.

Spill Cleanup

For any spill, evacuate the immediate area and notify laboratory personnel. Only trained personnel with appropriate PPE should perform cleanup.

-

Small Spills (less than 100 mL of dilute solution):

-

Don appropriate PPE (double nitrile or butyl rubber gloves, chemical splash goggles, face shield, and lab coat).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully neutralize the spill by slowly adding a weak base such as sodium bicarbonate or a commercial neutralizing agent.[15] Check the pH with indicator strips until it is between 6 and 8.

-

Collect the absorbed and neutralized material into a labeled hazardous waste container.

-

Decontaminate the spill area with a soap and water solution.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Large Spills (greater than 100 mL or any amount of concentrated acid):

-

Evacuate the laboratory and alert others in the vicinity.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's emergency response team or environmental health and safety department immediately.

-

Provide details of the spill, including the location and approximate quantity.

-

Experimental Protocols

Protocol for Neutralization of Waste this compound Solutions

This protocol is for the neutralization of small quantities of waste this compound solutions prior to disposal as hazardous waste. This procedure should be performed in a chemical fume hood with appropriate PPE.

-

Preparation: Place a container of the waste this compound solution in a larger secondary container (e.g., a plastic tub) to contain any potential splashes.

-

Dilution: Slowly and carefully dilute the this compound solution to less than 10% by adding it to a large volume of cold water with stirring. Always add acid to water, never the other way around.

-

Neutralization: While stirring, slowly add a 5% solution of sodium bicarbonate or sodium carbonate. Monitor the pH of the solution using pH indicator strips. Continue adding the base until the pH is between 6 and 8. Be aware that this reaction will generate carbon dioxide gas.

-

Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.

-

Disposal: Arrange for pickup and disposal of the hazardous waste through the institution's environmental health and safety department.

Protocol for Decontamination of Laboratory Equipment

Glassware and stainless steel equipment contaminated with this compound must be thoroughly decontaminated.

-

Initial Rinse: In a chemical fume hood, carefully rinse the contaminated equipment three times with deionized water. Collect all rinsate as hazardous waste.

-

Acid Wash: Soak the rinsed equipment in a 10% nitric acid solution for at least 24 hours.[16] This helps to remove any adsorbed arsenic.

-

Rinse: Remove the equipment from the acid bath and rinse thoroughly with deionized water.

-

Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.

-

Final Rinse: Rinse the equipment multiple times with deionized water to remove any residual detergent.

-

Drying: Allow the equipment to air dry or dry in an oven as appropriate.

Waste Disposal

All arsenic-containing waste, including solutions, contaminated solids, and PPE, must be disposed of as hazardous waste.[2]

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste - Arsenic" and a description of the contents.

-

Segregation: Do not mix arsenic waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

-

Collection: Follow your institution's procedures for the collection and pickup of hazardous waste.

Signaling Pathways of Arsenic Toxicity

This compound exerts its toxicity through multiple cellular mechanisms, primarily by inducing oxidative stress and interfering with cellular signaling pathways.

Caption: Simplified signaling pathway of this compound-induced toxicity.

Upon entering the cell, pentavalent arsenic (AsV) from this compound is reduced to the more toxic trivalent form, arsenite (AsIII). AsIII induces the generation of reactive oxygen species (ROS), leading to oxidative stress, which can cause oxidative DNA damage and protein oxidation. AsIII also aberrantly activates several signaling pathways, including the transcription factor AP-1 and the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase (ERK) pathway, which promote cell proliferation. Additionally, the NF-κB pathway can be activated, influencing apoptosis. The combination of DNA damage, increased proliferation, and dysregulated apoptosis contributes to the carcinogenic effects of arsenic.

By strictly adhering to the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can significantly minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.

References

- 1. sgnitrilegloves.com [sgnitrilegloves.com]

- 2. lsuhsc.edu [lsuhsc.edu]

- 3. watersciences.unl.edu [watersciences.unl.edu]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fishersci.com [fishersci.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Arsenic (inorganic compounds, as As) [cdc.gov]

- 7. Arsenic - IDLH | NIOSH | CDC [cdc.gov]

- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]

- 9. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]

- 10. draeger.com [draeger.com]

- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]

- 12. Medical examination requirements of the inorganic arsenic standard.; Respirator fit testing requirements of the inorganic arsenic standard. | Occupational Safety and Health Administration [osha.gov]

- 13. restoredcdc.org [restoredcdc.org]

- 14. Accidental Exposure to Arsenic [warwick.ac.uk]

- 15. SPILLS - Smith College Research and Instruction Safety [science.smith.edu]

- 16. researchgate.net [researchgate.net]

A Historical Perspective on the Discovery and Use of Arsenic Acid: A Technical Guide

Abstract: This technical guide provides an in-depth exploration of the history of arsenic acid, from the initial isolation of its constituent element to its synthesis and diverse applications. Intended for researchers, scientists, and drug development professionals, this document details the pivotal discovery by Carl Wilhelm Scheele and outlines the historical experimental protocols for its synthesis. It summarizes the compound's physicochemical properties and chronicles its multifaceted roles in medicine, agriculture, and industry. The guide also addresses the early toxicological understanding and the development of sensitive detection methods, such as the Marsh Test, which became crucial in forensic science. Through structured data, detailed methodologies, and logical diagrams, this paper offers a comprehensive historical perspective on a compound that has been both a potent poison and a valuable chemical reagent.

A Brief History of the Element Arsenic

Long before this compound was synthesized, the element arsenic and its compounds were known and utilized in various forms. Mineral forms of arsenic, such as the sulfides realgar (As₄S₄) and orpiment (As₂S₃), were described as early as the 4th century BCE by Aristotle and later by Pliny the Elder and Pedanius Dioscorides in the 1st century CE.[1][2] These minerals were primarily used as pigments and in medicinal preparations.[2][3]

The isolation of elemental arsenic is generally credited to the German scholastic Albertus Magnus around 1250, who is believed to have produced a metal-like substance by heating arsenic trisulfide with soap.[1][3][4] More definitive methods for preparing metallic arsenic were later documented by the physician-alchemist Paracelsus in the late Middle Ages.[1][4] However, it was the oxide form, arsenic trioxide (As₂O₃) or "white arsenic," that became infamous.[1][5] Odorless, tasteless, and readily available as a byproduct of copper refining, it gained notoriety as a potent and often undetectable homicidal agent from the Roman Empire through the Renaissance.[1][5]

The Discovery of this compound

The synthesis of this compound (H₃AsO₄) represents a significant milestone in the history of chemistry. This achievement is attributed to the German-Swedish pharmaceutical chemist Carl Wilhelm Scheele in the 18th century.[6][7] Scheele was a prolific scientist who discovered numerous chemical elements and compounds, including oxygen, chlorine, manganese, and several organic and inorganic acids.[6] His work on this compound was part of his broader investigations into mineral acids.[7] Scheele's discovery involved the oxidation of arsenic trioxide, a process that transformed the highly toxic substance into its corresponding acid, opening new avenues for its application in various fields.

Historical Synthesis of this compound

The primary historical method for preparing this compound was through the oxidation of arsenic trioxide using a strong oxidizing agent, most commonly nitric acid.[8] This reaction produces this compound and dinitrogen trioxide as a by-product.[8]

Experimental Protocol: Oxidation of Arsenic Trioxide (c. 1895)

The following protocol is adapted from a late 19th-century laboratory manual, providing a detailed methodology for the synthesis of crystalline this compound.

Materials:

-

Arsenic trioxide (As₂O₃), white, unchanged pieces

-

Concentrated nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄) (optional, for removal of arsenious acid)

-

Distilled water

-

Porcelain dish

-

Desiccator

Methodology:

-

Place the arsenic trioxide into a suitable reaction vessel.

-

Carefully add concentrated nitric acid to the arsenic trioxide. The reaction will produce a liquid containing this compound.

-

Pour off the resulting this compound solution from any unreacted arsenic trioxide.

-

Transfer the solution to a porcelain dish and evaporate it to dryness.

-

Dissolve the resulting residue by heating with a small amount of water.

-

Test the solution to ensure it is free from arsenious acid (H₃AsO₃). If arsenious acid is present, add a small amount of sulfuric acid, re-evaporate, and dissolve the residue in water again.

-

Once the solution is free of arsenious acid, evaporate it at 120°C to a syrupy consistency. This step ensures the complete removal of nitric acid.

-

Place the concentrated syrup in a desiccator over sulfuric acid at a temperature below 15°C to induce crystallization.

-

Allow the solution to crystallize slowly. Slow crystallization yields large, glossy, compact crystals of this compound hemihydrate (H₃AsO₄ · ½H₂O) or dihydrate (H₃AsO₄ · 2H₂O).[8]

Physicochemical and Quantitative Data

This compound is the arsenic analogue of phosphoric acid, and its salts, arsenates, behave similarly to phosphates.[8] While the pure anhydrous acid has not been isolated, it exists readily in solution and its hemihydrate form creates stable crystals.[8]

| Property | Value | Reference(s) |

| Chemical Formula | H₃AsO₄ | [8] |

| Molar Mass | 141.942 g·mol⁻¹ | [8] |

| Appearance | White, translucent, hygroscopic crystals (hemihydrate form) | [8] |

| Melting Point | 35.5 °C (hemihydrate) | [8] |

| Boiling Point | 120 °C (decomposes) | [8] |

| Acidity (pKa values) | pKa₁ = 2.19, pKa₂ = 6.94, pKa₃ = 11.5 | [8] |

| Solubility in Water | 16.7 g / 100 mL | [8] |

| Oxidation State | Arsenic is in the +5 oxidation state. | [9] |

Historical Applications and Uses

The synthesis of this compound and other arsenic compounds facilitated their use in a wide range of applications, from medicine and agriculture to pigments and industrial processes.

Medicinal Uses

Despite its toxicity, arsenic has a long history as a therapeutic agent.[9]

-

Fowler's Solution: Discovered in 1786, this 1% solution of potassium arsenite was used as a general tonic and for treating conditions like psoriasis, eczema, asthma, and even leukemia by lowering white blood cell counts.[1][5][9]

-

Salvarsan (Arsphenamine): In 1910, Paul Ehrlich developed this organoarsenic compound, which became the first effective treatment for syphilis, heralding the era of chemotherapy.[9]

-

Cancer Therapy: In the 19th century, arsenical pastes were used topically for skin and breast cancers.[9] This historical application foreshadowed the modern use of arsenic trioxide in treating acute promyelocytic leukemia.[9]

Agricultural Uses

Arsenic compounds were among the most effective pesticides and herbicides of their time.[1]

-

Insecticides: Lead arsenate and calcium arsenate were widely used to control pests like the gypsy moth and boll weevil.[1][2]

-

Herbicides and Soil Sterilants: this compound was a key ingredient in herbicides and was used for sterilizing soils.[2][10] The use of arsenic compounds as pesticides in Chinese rice fields was noted as early as the 1500s.[5]

Industrial and Commercial Uses

-

Pigments: The brilliant green hue of some arsenic compounds led to their use as pigments. "Scheele's Green" (copper arsenite), discovered in 1775, and "Paris Green" were popular in paints, fabrics, and wallpapers, though their toxicity led to accidental poisonings.[3][11][12]

-

Wood Preservatives: One of the most significant industrial applications was in wood preservation.[3] this compound is a primary component of chromated copper arsenate (CCA), a preservative used to protect wood from insects and fungal decay.[10][13] For decades, this was the most extensive industrial use of arsenic.[3][14]

Early Toxicology and Detection

The widespread use of arsenic as a poison necessitated the development of sensitive detection methods. The symptoms of acute arsenic poisoning, such as violent abdominal cramping and vomiting, could mimic other common illnesses like food poisoning, making it difficult to identify foul play.[1]

The Marsh Test

The breakthrough in arsenic detection came in 1836 when English chemist James Marsh perfected a highly sensitive chemical test for its presence.[1] The Marsh test was based on an earlier 1775 experiment by Carl Wilhelm Scheele and could identify minute quantities of arsenic in food, drink, or bodily fluids, effectively ending the era of arsenic as the poisoner's weapon of choice.[1][15]

Experimental Protocol: The Marsh Test The test involves converting any arsenic present in a sample into arsine gas (AsH₃), which is then decomposed by heat to form a metallic arsenic mirror.[15]

Materials:

-

Arsenic-free zinc (Zn)

-

Sulfuric acid (H₂SO₄)

-

Sample to be tested (e.g., stomach contents)

-

Gas-generating apparatus (e.g., Kipp's apparatus) with a nozzle

-

Heating source (flame)

-

Cold porcelain or glass surface

Methodology:

-

The sample is mixed with sulfuric acid and arsenic-free zinc in a gas-generating flask.

-

If arsenic is present in the sample, it is reduced by the nascent hydrogen (produced from the zinc and acid reaction) to gaseous arsine (AsH₃).

-

Reaction: As₂O₃ + 6 Zn + 6 H₂SO₄ → 2 AsH₃ + 6 ZnSO₄ + 3 H₂O

-

-

The resulting gas mixture (arsine and excess hydrogen) is passed through a narrow glass tube.

-

The tube is heated strongly at one point. The heat decomposes the arsine gas back into its constituent elements.

-

Reaction: 2 AsH₃(g) → 2 As(s) + 3 H₂(g)

-

-

A shiny, brownish-black deposit of metallic arsenic, known as an "arsenic mirror," forms on a cold part of the tube just past the heated area.[15]

-

Alternatively, the gas exiting the nozzle can be ignited. When a cold porcelain surface is held in this flame, the arsenic deposit will form on the surface.[15]

Conclusion

The history of this compound is a compelling narrative of chemical discovery and technological application. From its initial synthesis by Carl Wilhelm Scheele, this compound and its derivatives have played a significant and often contradictory role in human history. It has been a key component in life-saving medicines, crop-protecting agricultural products, and durable industrial materials. Concurrently, the legacy of its elemental form as a notorious poison spurred the development of modern toxicology and forensic chemistry. For today's scientists, this history underscores the profound impact that the discovery and application of a single chemical compound can have across diverse scientific and societal domains.

References

- 1. Arsenic: A Murderous History | Dartmouth Toxic Metals [sites.dartmouth.edu]

- 2. Arsenic | Definition, Symbol, Uses, & Facts | Britannica [britannica.com]

- 3. Arsenic - Wikipedia [en.wikipedia.org]

- 4. Arsenic’s murky past - Arsenic - University of Maine [umaine.edu]

- 5. Arsenic - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]

- 7. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. Forensic Toxicology [scalar.usc.edu]

- 12. lindahall.org [lindahall.org]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

Arsenic Acid as an Oxidizing Agent: A Technical Guide for Researchers

An In-depth Examination of the Oxidative Properties and Applications of Arsenic Acid in Chemical Synthesis and Drug Development.

Introduction

This compound (H₃AsO₄), the arsenic analogue of phosphoric acid, is a potent oxidizing agent, a characteristic stemming from the relative instability of the +5 oxidation state of arsenic compared to its lighter vertical neighbor, phosphorus.[1] This property has led to its application in various chemical transformations, ranging from the oxidation of inorganic ions to its historical role in the synthesis of organoarsenic compounds for medicinal use. This technical guide provides a comprehensive overview of the role of this compound as an oxidizing agent, with a focus on its reactivity, quantitative aspects, and documented experimental procedures.

Quantitative Data on Oxidizing Strength

The oxidizing power of this compound is quantified by its standard reduction potential. In acidic solution, this compound is reduced to arsenious acid (H₃AsO₃), with a standard reduction potential that underscores its capacity to accept electrons.

| Redox Couple | Standard Reduction Potential (E°) | Reference |

| H₃AsO₄ + 2H⁺ + 2e⁻ ⇌ H₃AsO₃ + H₂O | +0.575 V | |

| H₃AsO₄ + 2H⁺ + 2e⁻ ⇌ HAsO₂ + 2H₂O (in 1f HCl) | +0.56 V | [2] |

These values indicate that this compound is a moderately strong oxidizing agent, capable of oxidizing a variety of substrates under acidic conditions.

Oxidation of Inorganic Species: The Case of Halides

This compound is known to oxidize halide ions, with the reactivity depending on the specific halide.

Oxidation of Iodide Ions

The oxidation of iodide (I⁻) ions by this compound in an acidic aqueous solution is a well-documented reaction.[3][4] The stoichiometry of the reaction is as follows:

H₃AsO₄ + 3I⁻ + 2H⁺ → H₃AsO₃ + I₃⁻ + H₂O

The reaction is reversible, and the forward reaction is favored in strongly acidic conditions.[5]

While a direct protocol for the preparative oxidation of iodide by this compound is not commonly reported due to the reaction's use in analytical chemistry, the reverse reaction—the iodometric titration of arsenious acid—provides insight into the reaction conditions. The forward reaction (oxidation of iodide by this compound) can be achieved by mixing an arsenate solution with potassium iodide in the presence of a strong acid like hydrochloric or sulfuric acid.[5] The liberated iodine (as triiodide) can then be quantified.

Materials:

-

Potassium arsenate (KH₂AsO₄) solution of known concentration

-

Potassium iodide (KI)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Standard sodium thiosulfate (Na₂S₂O₃) solution for titration (optional, for quantification)

-

Starch indicator solution (optional, for quantification)

Procedure:

-

To a known volume of the potassium arsenate solution, add an excess of potassium iodide.

-

Acidify the mixture with a strong acid (e.g., an equal volume of concentrated HCl). The solution will turn yellow/brown due to the formation of triiodide ions.

-

The amount of liberated iodine can be determined by titration with a standardized sodium thiosulfate solution until the color fades, adding starch indicator near the endpoint to observe the disappearance of the blue color.

The experimental rate law for the oxidation of iodide by this compound has been determined to be:[3]

Rate = k[H₃AsO₄][I⁻][H⁺]

This third-order rate law suggests a mechanism where the rate-determining step involves the interaction of one molecule of this compound, one iodide ion, and one proton. A possible mechanism consistent with this rate law is proposed below.

Figure 1: Proposed mechanism for the oxidation of iodide by this compound.

Oxidation of Organic Compounds

While this compound is a capable oxidizing agent, its use in the oxidation of organic compounds is not as prevalent as other reagents like chromates or permanganates, likely due to its toxicity and the often-harsh reaction conditions required.

Oxidation of Alcohols and Phenols

Detailed experimental protocols for the oxidation of alcohols and phenols specifically using this compound are not widely available in modern chemical literature. General principles of alcohol oxidation suggest that primary alcohols could be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols would yield ketones.[6][7] Phenols are susceptible to oxidation to form quinones.[8] However, without specific procedural data for this compound, these are theoretical considerations.

Role in Drug Development and Synthesis

The application of this compound as an oxidizing agent has historical significance in the development of organoarsenic pharmaceuticals.

The Béchamp Reaction and the Synthesis of Arsanilic Acid

A notable application of this compound's oxidizing properties is in the Béchamp reaction, first described in 1859, for the synthesis of arsanilic acid from aniline.[9][10] In this reaction, this compound acts as both the arsenating agent and the oxidizing agent.

Reaction:

C₆H₅NH₂ + H₃AsO₄ → p-H₂NC₆H₄AsO₃H₂ + H₂O

Arsanilic acid was a crucial intermediate in the synthesis of Salvarsan (arsphenamine), the first effective chemotherapeutic agent for syphilis, developed by Paul Ehrlich and his team.[9][11][12]

The reaction involves heating a mixture of aniline and this compound.[9] However, a significant side reaction is the oxidation of aniline by this compound, leading to the formation of colored byproducts and tars.[10] The reaction conditions, such as temperature and the ratio of reactants, are critical to maximizing the yield of arsanilic acid.

General Procedure Outline:

-

A mixture of aniline and this compound is heated. Temperatures ranging from 150-200°C have been reported.

-

The reaction is known to produce a purple-colored dye as a byproduct due to the oxidation of aniline.

-

After the reaction, the arsanilic acid is isolated from the reaction mixture.

The development of arsinothricin, a novel organoarsenical antibiotic, involves synthetic routes that utilize trivalent arsenic intermediates which are subsequently methylated, rather than a direct oxidation using this compound.[13][14]

Conclusion

This compound is a competent oxidizing agent, with its reactivity well-characterized in the oxidation of iodide ions. Its historical role in the synthesis of early organoarsenic drugs, such as Salvarsan, highlights its importance in the evolution of medicinal chemistry. However, due to its toxicity and the availability of more selective and safer oxidizing agents, its application in modern organic synthesis is limited. The information provided in this guide serves as a technical resource for understanding the fundamental oxidative properties of this compound and its documented applications. Further research into historical chemical literature may uncover more detailed experimental protocols for its use in organic synthesis.

References

- 1. Arsenic - Wikipedia [en.wikipedia.org]

- 2. usa-journals.com [usa-journals.com]

- 3. brainly.com [brainly.com]

- 4. The oxidation of iodide ion by this compound, H3AsO4, is described by the .. [askfilo.com]

- 5. ajsonline.org [ajsonline.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Arsphenamine - Wikipedia [en.wikipedia.org]

- 13. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 14. Chemical synthesis of the organoarsenical antibiotic arsinothricin - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06770B [pubs.rsc.org]

Solubility of Arsenic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of arsenic acid in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of this compound solubility. It includes a detailed, synthesized experimental protocol derived from established methodologies for solubility testing and arsenic quantification. Furthermore, this guide presents visualizations of the experimental workflow and the theoretical solubility relationships to aid in experimental design and data interpretation.

Introduction

This compound (H₃AsO₄) is a compound of significant interest in various chemical and pharmaceutical contexts. Its solubility in different media is a fundamental physicochemical property that governs its behavior in reaction mixtures, formulations, and biological systems. While the aqueous solubility of this compound is well-documented, its solubility in organic solvents is not extensively reported in a quantitative manner. This guide aims to collate the available qualitative information and, more importantly, to provide a detailed experimental methodology for researchers to determine these values accurately.

Qualitative Solubility Overview

Quantitative Solubility Data